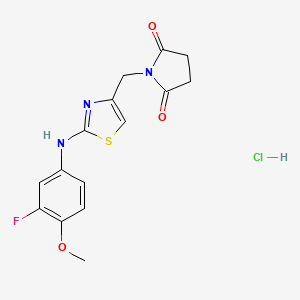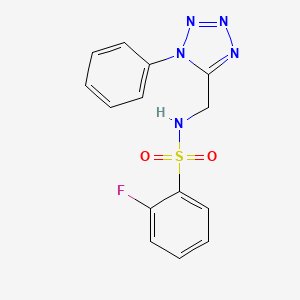
2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a morpholino group, and a benzyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyl Ether Moiety: This step involves the alkylation of the hydroxyl group on the pyridinone core with 2-methylbenzyl bromide under basic conditions.
Attachment of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the morpholino moiety can be reduced to an alcohol.
Substitution: The benzyl ether moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product would be 2-(carboxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one.
Reduction: The major product would be 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-hydroxyethyl)pyridin-4(1H)-one.
Substitution: The products would vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(hydroxymethyl)-5-((2-chlorobenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one
- **2-(hydroxymethyl)-5-((2-fluorobenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one
Uniqueness
2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is unique due to the presence of the 2-methylbenzyl ether moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs with different substituents.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-1-(2-morpholin-4-yl-2-oxoethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-15-4-2-3-5-16(15)14-27-19-11-22(17(13-23)10-18(19)24)12-20(25)21-6-8-26-9-7-21/h2-5,10-11,23H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMTUJIPVRMDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2657167.png)
![3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657168.png)



![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)


![1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B2657181.png)

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2657184.png)

![12-(furan-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2657188.png)

